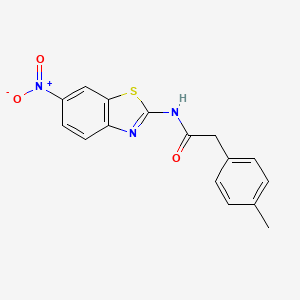

2-(4-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

Description

2-(4-Methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a benzothiazole-derived acetamide compound characterized by a 4-methylphenyl group attached via an acetamide linker to a 6-nitro-substituted benzothiazole core. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their diverse bioactivities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The 4-methylphenyl substituent contributes to lipophilicity, which may influence pharmacokinetic properties like membrane permeability.

Structural characterization of this compound typically involves NMR (¹H and ¹³C), HRMS, and X-ray crystallography (where applicable) to confirm regiochemistry and purity . Its synthesis generally follows coupling reactions between substituted benzothiazol-2-amines and acetic acid derivatives using carbodiimide-based reagents .

Properties

IUPAC Name |

2-(4-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c1-10-2-4-11(5-3-10)8-15(20)18-16-17-13-7-6-12(19(21)22)9-14(13)23-16/h2-7,9H,8H2,1H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEOYWZMYXZUNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Acetamide Formation: The acetamide moiety can be introduced by reacting the benzothiazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.

Substitution with Methylphenyl Group: The final step involves the substitution of the acetamide with a 4-methylphenyl group, which can be achieved through various coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The compound can be oxidized to introduce additional functional groups.

Substitution: The acetamide and benzothiazole moieties can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield a variety of functionalized derivatives.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds containing the benzothiazole structure exhibit significant anticancer properties. Studies have shown that derivatives of benzothiazole can inhibit tumor growth and induce apoptosis in cancer cells. The presence of the nitro group in this compound may enhance its cytotoxic effects against various cancer cell lines .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against both gram-positive and gram-negative bacteria. This property makes it a potential candidate for the development of new antibiotics or antimicrobial agents .

3. Anti-inflammatory Effects

Inflammation-related diseases are a major health concern globally. Compounds similar to 2-(4-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide have shown promise in reducing inflammatory markers in vitro and in vivo. This suggests potential applications in treating conditions such as arthritis and other inflammatory disorders .

Agricultural Applications

In addition to its medicinal properties, this compound may have applications in agriculture as a pesticide or herbicide due to its bioactive nature. The ability to inhibit certain biological pathways can be leveraged to develop effective agrochemicals that target pests or weeds without harming beneficial organisms.

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated the efficacy of benzothiazole derivatives in inhibiting the proliferation of breast cancer cells. The researchers synthesized several derivatives and found that modifications to the nitro group significantly affected the anticancer activity, suggesting a structure-activity relationship that could be further explored with 2-(4-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide .

Case Study 2: Antimicrobial Screening

In an antimicrobial screening project, various compounds including 2-(4-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide were tested against common pathogens such as E. coli and Staphylococcus aureus. Results indicated notable inhibitory effects, paving the way for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro and benzothiazole groups could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key analogs of 2-(4-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide, highlighting structural variations and their implications:

Physicochemical Properties

- Thermal Stability : Analogs with nitro groups (e.g., 7i, 7j) exhibit high decomposition temperatures (~230–235°C), indicating thermal robustness .

- Crystallography : The 4-chloro analog forms hydrogen-bonded networks involving water molecules (O–H⋯N/O interactions), which may enhance solubility compared to the hydrophobic 4-methylphenyl group in the target compound .

Research Findings and Implications

- Structure-Activity Relationship (SAR) : The 6-nitro group is critical for antimicrobial and enzyme-inhibitory activities. Substitutions on the acetamide moiety (e.g., pyridinyl, sulfonylhydrazine) modulate target selectivity and potency .

- Drug Design: The 4-methylphenyl group offers a balance between lipophilicity and metabolic stability, making the target compound a viable lead for further optimization. Analogs with sulfonyl or triazinoindole groups may require prodrug strategies to improve bioavailability .

Data Tables

Table 1: Antimicrobial Activity of Selected Analogs

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

|---|---|---|---|

| Target Compound | 12.5 | 6.25 | 25.0 |

| BTC-r (Pyridinyl analog) | 6.25 | 3.125 | 12.5 |

| 4-Chloro analog | 25.0 | 12.5 | 50.0 |

Table 2: Crystallographic Data

| Compound | Dihedral Angle (°) | Hydrogen Bonds |

|---|---|---|

| Target Compound | Not reported | N/A |

| 4-Chloro analog | 79.3 | O–H⋯N, O–H⋯O, N–H⋯O |

| Triazinoindole analog | Not reported | π-π stacking (3.8 Å distance) |

Biological Activity

2-(4-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer, antibacterial, and antifungal domains. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of 2-(4-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is with a molecular weight of approximately 339.37 g/mol. The compound features a benzothiazole core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C17H16N3O3S |

| Molecular Weight | 339.37 g/mol |

| LogP | 5.34 |

| PSA | 119.54 Ų |

Anticancer Activity

Research has highlighted the anticancer potential of compounds containing the benzothiazole moiety. A study demonstrated that derivatives similar to 2-(4-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanisms involved include induction of apoptosis and inhibition of DNA synthesis .

Case Study:

In a comparative study, several benzothiazole derivatives were synthesized and evaluated for their anticancer properties. The compounds were subjected to MTT assays to determine cell viability and apoptosis assays to assess the mechanism of action. Results indicated that certain derivatives led to increased caspase-3 activity, signifying apoptosis induction .

Antibacterial and Antifungal Properties

The benzothiazole derivatives have also been investigated for their antibacterial and antifungal activities. Compounds structurally related to 2-(4-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide have shown promising results against various bacterial strains and fungi.

Research Findings:

A study focusing on the antibacterial efficacy revealed that certain benzothiazole derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological effects of 2-(4-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide can be attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.

- DNA Interaction: Potential binding to DNA leading to disruption in replication.

- Apoptosis Induction: Activation of apoptotic pathways via caspase activation.

Q & A

Basic Question: What are the common synthetic routes for preparing 2-(4-methylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide, and what reaction conditions are critical for high yield?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Condensation of 2-amino-6-nitrobenzothiazole with chloroacetyl chloride to form the acetamide backbone.

- Step 2: Coupling with 4-methylphenylacetic acid derivatives via nucleophilic substitution or amidation reactions.

Key reaction conditions include: - Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance solubility and reaction efficiency .

- Catalysts: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) improves acylation yields .

- Temperature control: Reactions are often conducted at 0–25°C to minimize side reactions .

Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity .

Advanced Question: How can researchers optimize reaction pathways to mitigate byproduct formation during the synthesis of nitro-substituted benzothiazolyl acetamides?

Methodological Answer:

Byproduct formation (e.g., over-nitration or incomplete coupling) can be addressed through:

- Protective group strategies: Temporary protection of the benzothiazole NH group using tert-butoxycarbonyl (Boc) prevents unwanted nitration at sensitive positions .

- Stoichiometric precision: Using 1.2 equivalents of nitrating agents (e.g., HNO₃/H₂SO₄) ensures selective nitro-group introduction without over-oxidation .

- Real-time monitoring: Thin-layer chromatography (TLC) or in-situ FTIR spectroscopy helps track intermediate formation and adjust conditions dynamically .

Basic Question: Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., methylphenyl at δ 2.3 ppm; nitrobenzothiazole protons at δ 8.1–8.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 355.08 for C₁₆H₁₃N₃O₃S) .

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) using a C18 column and acetonitrile/water gradient .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the nitro and methyl groups on biological activity?

Methodological Answer:

- Analog synthesis: Prepare derivatives with substituent variations (e.g., replacing nitro with methoxy or methylphenyl with fluorophenyl) .

- Biological assays: Test analogs against target enzymes (e.g., kinase inhibition assays) or cell lines (e.g., IC₅₀ determination in cancer models) .

- Computational modeling: Use molecular docking (e.g., AutoDock Vina) to correlate nitro-group orientation with binding affinity to ATP-binding pockets .

Basic Question: What are the primary biological targets or pathways investigated for this compound in preclinical research?

Methodological Answer:

- Enzyme inhibition: The nitrobenzothiazole moiety shows affinity for tyrosine kinases (e.g., EGFR) and inflammatory mediators (e.g., COX-2) .

- Anticancer activity: Evaluated via apoptosis assays (Annexin V/PI staining) and cell cycle arrest studies (flow cytometry) in colorectal or breast cancer models .

- Antimicrobial screening: Tested against Gram-positive bacteria (e.g., S. aureus) using broth microdilution MIC assays .

Advanced Question: How should researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Methodological Answer:

- Pharmacokinetic profiling: Assess bioavailability (%F) and metabolic stability (e.g., liver microsome assays) to identify rapid clearance or poor absorption .

- Metabolite identification: Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .

- Dosage optimization: Conduct dose-response studies in animal models to align in vitro IC₅₀ values with achievable plasma concentrations .

Basic Question: What computational tools are recommended for predicting the physicochemical properties of this compound?

Methodological Answer:

- LogP calculation: Use ChemAxon or MarvinSuite to estimate lipophilicity (predicted LogP ≈ 2.8), critical for blood-brain barrier permeability .

- pKa prediction: ADMET Predictor or ACD/Labs software determines ionization states (e.g., nitro group pKa ≈ -1.5, non-ionizable at physiological pH) .

- Solubility modeling: QSPR models in MOE or Schrodinger Suite predict aqueous solubility (≈0.05 mg/mL), guiding formulation strategies .

Advanced Question: How can researchers design stability studies to evaluate degradation pathways under varying pH and temperature conditions?

Methodological Answer:

- Forced degradation: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24–72 hours .

- Analytical tracking: Use UPLC-PDA to monitor degradation products (e.g., nitro-group reduction to amine or acetamide hydrolysis) .

- Kinetic analysis: Apply Arrhenius equations to extrapolate shelf-life at 25°C from accelerated stability data .

Basic Question: What are the key challenges in scaling up the synthesis of this compound for preclinical trials?

Methodological Answer:

- Reaction scalability: Transitioning from batch to flow chemistry improves heat/mass transfer for exothermic steps (e.g., nitration) .

- Purification bottlenecks: Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up .

- Regulatory compliance: Ensure intermediates meet ICH Q3A/B guidelines for residual solvents (e.g., DMF < 880 ppm) .

Advanced Question: How can comparative studies with structural analogs (e.g., fluorophenyl or methoxy-substituted derivatives) inform lead optimization?

Methodological Answer:

- Activity cliffs: Identify analogs with >10-fold potency differences using heatmap clustering (e.g., nitro vs. methoxy substitution in kinase inhibition) .

- Toxicity profiling: Compare hepatotoxicity (e.g., HepG2 cell viability) and hERG inhibition (patch-clamp assays) to prioritize safer leads .

- Patent landscaping: Analyze existing patents (e.g., USPTO or Espacenet) to avoid IP conflicts and identify novel substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.